3-(3-Chlorophenyl)-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-oxadiazole
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Overview
Description
3-(3-Chlorophenyl)-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-oxadiazole is a complex organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This specific compound is characterized by the presence of a chlorophenyl group and a phenyl-oxadiazolyl-methyl group, making it a unique and interesting molecule for various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-oxadiazole typically involves the following steps:
Formation of the 1,3,4-oxadiazole ring: This can be achieved through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Introduction of the chlorophenyl group: This step involves the substitution reaction where a chlorophenyl group is introduced to the oxadiazole ring.
Attachment of the phenyl-oxadiazolyl-methyl group: This is usually done through a nucleophilic substitution reaction where the phenyl-oxadiazolyl-methyl group is attached to the oxadiazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of catalysts and controlled environments to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl groups, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of dihydro-oxadiazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce dihydro-oxadiazoles. Substitution reactions can lead to a variety of substituted derivatives with different functional groups.
Scientific Research Applications
3-(3-Chlorophenyl)-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-oxadiazole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial, anticancer, and anti-inflammatory activities.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of various biochemical pathways. The exact mechanism depends on the specific application and the target system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)-3-((4-methylphenyl)sulfonyl)-1-phenyl-1-propanone
- 3-(4-Chlorophenyl)-3-((4-methylphenyl)sulfonyl)-1-phenyl-1-propanone
- 3-(4-Chlorophenyl)-3-((4-fluorophenyl)sulfonyl)-1-propanone
Uniqueness
3-(3-Chlorophenyl)-5-[(5-phenyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,4-oxadiazole is unique due to its specific structural features, such as the presence of both chlorophenyl and phenyl-oxadiazolyl-methyl groups
Properties
Molecular Formula |
C17H11ClN4O2 |
---|---|
Molecular Weight |
338.7 g/mol |
IUPAC Name |
2-[[3-(3-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl]-5-phenyl-1,3,4-oxadiazole |
InChI |
InChI=1S/C17H11ClN4O2/c18-13-8-4-7-12(9-13)16-19-14(24-22-16)10-15-20-21-17(23-15)11-5-2-1-3-6-11/h1-9H,10H2 |
InChI Key |
IDYWSTMOYRIBJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)CC3=NC(=NO3)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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